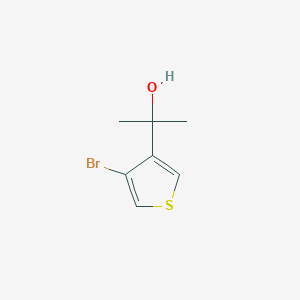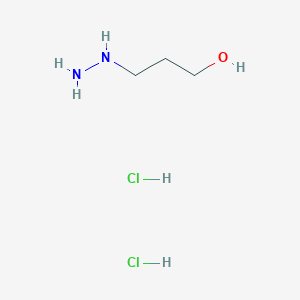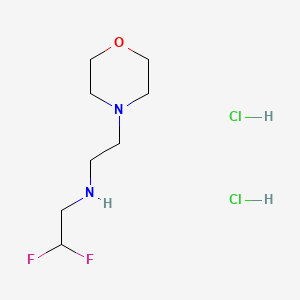![molecular formula C24H19FO5 B2856079 3-(3,4-Dimethoxyphenyl)-7-[(2-fluorophenyl)methoxy]chromen-4-one CAS No. 843671-13-6](/img/structure/B2856079.png)
3-(3,4-Dimethoxyphenyl)-7-[(2-fluorophenyl)methoxy]chromen-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3,4-Dimethoxyphenyl)-7-[(2-fluorophenyl)methoxy]chromen-4-one, also known as DFC, is a synthetic compound that belongs to the class of flavonoids. It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders.
作用機序
The mechanism of action of 3-(3,4-Dimethoxyphenyl)-7-[(2-fluorophenyl)methoxy]chromen-4-one involves its interaction with various molecular targets, such as enzymes, receptors, and transcription factors. It binds to the active site of enzymes, such as COX-2 and MMP-9, and inhibits their activity, leading to the suppression of inflammation and cancer progression. It also modulates the expression and activation of receptors, such as ERα and TRPM7, and regulates their downstream signaling pathways, resulting in the inhibition of cancer cell growth and migration. Moreover, it activates the transcription factor Nrf2 and upregulates the expression of antioxidant enzymes, such as HO-1 and NQO1, which protect cells from oxidative stress and inflammation.
Biochemical and Physiological Effects:
3-(3,4-Dimethoxyphenyl)-7-[(2-fluorophenyl)methoxy]chromen-4-one has been shown to affect various biochemical and physiological processes in cells and tissues. It inhibits the production of reactive oxygen species (ROS) and nitric oxide (NO), which are involved in oxidative stress and inflammation. It also modulates the expression of genes involved in cell cycle regulation, apoptosis, and DNA damage repair, leading to the inhibition of cancer cell growth and survival. Moreover, it enhances the activity of antioxidant enzymes, such as SOD and CAT, and reduces the levels of lipid peroxidation and protein carbonylation, which are markers of oxidative damage.
実験室実験の利点と制限
3-(3,4-Dimethoxyphenyl)-7-[(2-fluorophenyl)methoxy]chromen-4-one has several advantages for lab experiments, such as its high potency, specificity, and selectivity towards molecular targets. It also has low toxicity and good bioavailability, which make it suitable for in vitro and in vivo studies. However, there are some limitations to its use, such as its poor solubility in water and instability under acidic conditions. Therefore, it requires the use of appropriate solvents and storage conditions to maintain its stability and activity.
将来の方向性
3-(3,4-Dimethoxyphenyl)-7-[(2-fluorophenyl)methoxy]chromen-4-one has great potential for further research and development in various fields, such as cancer therapy, inflammation, and neuroprotection. Some possible future directions include:
1. Development of 3-(3,4-Dimethoxyphenyl)-7-[(2-fluorophenyl)methoxy]chromen-4-one derivatives with improved potency, selectivity, and solubility.
2. Investigation of the synergistic effects of 3-(3,4-Dimethoxyphenyl)-7-[(2-fluorophenyl)methoxy]chromen-4-one with other anticancer or anti-inflammatory agents.
3. Evaluation of the efficacy and safety of 3-(3,4-Dimethoxyphenyl)-7-[(2-fluorophenyl)methoxy]chromen-4-one in clinical trials for cancer, inflammation, and neurodegenerative disorders.
4. Elucidation of the molecular mechanisms underlying the effects of 3-(3,4-Dimethoxyphenyl)-7-[(2-fluorophenyl)methoxy]chromen-4-one on cancer stem cells and tumor microenvironment.
5. Identification of novel molecular targets of 3-(3,4-Dimethoxyphenyl)-7-[(2-fluorophenyl)methoxy]chromen-4-one and their downstream signaling pathways.
Conclusion:
In conclusion, 3-(3,4-Dimethoxyphenyl)-7-[(2-fluorophenyl)methoxy]chromen-4-one is a promising synthetic compound with potent anticancer, anti-inflammatory, antioxidant, and neuroprotective effects. Its mechanism of action involves the modulation of multiple molecular targets and signaling pathways, leading to the inhibition of cancer progression, inflammation, and oxidative stress. Although there are some limitations to its use, 3-(3,4-Dimethoxyphenyl)-7-[(2-fluorophenyl)methoxy]chromen-4-one has great potential for further research and development in various fields.
合成法
The synthesis of 3-(3,4-Dimethoxyphenyl)-7-[(2-fluorophenyl)methoxy]chromen-4-one involves the condensation reaction between 3,4-dimethoxyphenylacetic acid and 2-fluorobenzaldehyde in the presence of a base catalyst, followed by cyclization with chromone. The yield of 3-(3,4-Dimethoxyphenyl)-7-[(2-fluorophenyl)methoxy]chromen-4-one can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and solvent.
科学的研究の応用
3-(3,4-Dimethoxyphenyl)-7-[(2-fluorophenyl)methoxy]chromen-4-one has been shown to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, antioxidant, and neuroprotective effects. In cancer research, 3-(3,4-Dimethoxyphenyl)-7-[(2-fluorophenyl)methoxy]chromen-4-one has been found to inhibit the growth and proliferation of various cancer cell lines, including breast, lung, colon, and prostate cancer cells. It also induces apoptosis and cell cycle arrest in cancer cells by regulating multiple signaling pathways, such as PI3K/Akt, MAPK, and NF-κB.
In inflammation research, 3-(3,4-Dimethoxyphenyl)-7-[(2-fluorophenyl)methoxy]chromen-4-one has been shown to suppress the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, by inhibiting the activation of NF-κB and MAPK pathways. It also reduces the expression of adhesion molecules and chemokines, which are involved in the recruitment of immune cells to the site of inflammation.
In neurodegenerative disorder research, 3-(3,4-Dimethoxyphenyl)-7-[(2-fluorophenyl)methoxy]chromen-4-one has been found to protect neurons from oxidative stress and apoptosis by modulating the expression of Bcl-2 family proteins and activating the Nrf2/ARE pathway. It also improves cognitive function and memory retention in animal models of Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
3-(3,4-dimethoxyphenyl)-7-[(2-fluorophenyl)methoxy]chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19FO5/c1-27-21-10-7-15(11-23(21)28-2)19-14-30-22-12-17(8-9-18(22)24(19)26)29-13-16-5-3-4-6-20(16)25/h3-12,14H,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMUKEFYUELVHTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)OCC4=CC=CC=C4F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19FO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,4-Dimethoxyphenyl)-7-[(2-fluorophenyl)methoxy]chromen-4-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


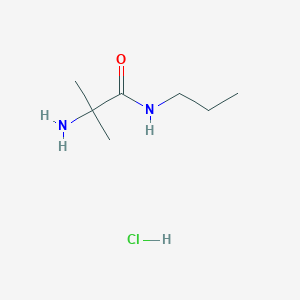
![5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-2-amine hydrochloride](/img/structure/B2856000.png)

![4-Chloro-2-[(dimethylamino)methyl]-6-methylbenzenol](/img/structure/B2856002.png)
![1-(5-(7-chloro-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-8-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one](/img/structure/B2856003.png)
![4-[butyl(methyl)sulfamoyl]-N-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2856004.png)
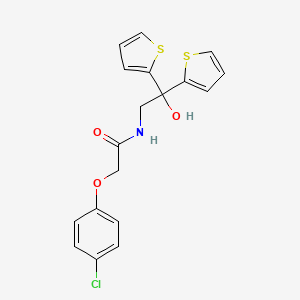
![2-[(5,6-Dichloropyridin-3-yl)formamido]acetic acid](/img/structure/B2856009.png)
![9-Methyl-6-[4-(thian-4-yl)-1,4-diazepan-1-yl]purine](/img/structure/B2856010.png)
![N-[cyano(cyclopropyl)methyl]-2-sulfanyl-1,3-benzoxazole-6-carboxamide](/img/structure/B2856011.png)
